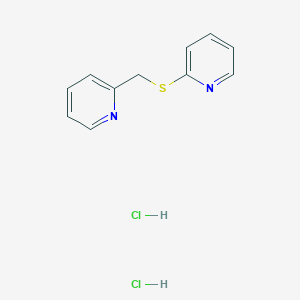
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a morpholine moiety, and a sulfamoylphenethyl group
准备方法
The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl compound through various organic reactions such as cyclization or substitution reactions.
Introduction of the morpholinoethyl group: The furan-2-yl intermediate is then reacted with a morpholine derivative under suitable conditions to introduce the morpholinoethyl group.
Attachment of the sulfamoylphenethyl group: The final step involves the coupling of the morpholinoethyl intermediate with a sulfamoylphenethyl derivative, typically using coupling reagents and catalysts to form the desired oxalamide compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and morpholine moiety can be susceptible to oxidation under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the oxalamide linkage or other functional groups within the molecule, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring or the sulfamoylphenethyl group, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts and solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Biological Studies: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biochemical pathways.
Industrial Applications: The compound’s chemical reactivity makes it useful in various industrial processes, including the synthesis of other complex molecules.
作用机制
The mechanism of action of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
相似化合物的比较
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(4-sulfamoylphenethyl)oxalamide can be compared with other similar compounds, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share some structural similarities and are also studied for their potential therapeutic applications.
Other oxalamide derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O6S/c21-31(27,28)16-5-3-15(4-6-16)7-8-22-19(25)20(26)23-14-17(18-2-1-11-30-18)24-9-12-29-13-10-24/h1-6,11,17H,7-10,12-14H2,(H,22,25)(H,23,26)(H2,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUADVCVQZCBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2723655.png)
![3-{5-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2723659.png)
![methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B2723660.png)





![N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723667.png)



